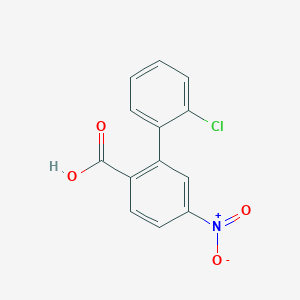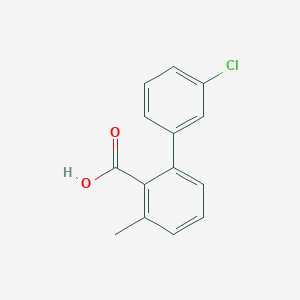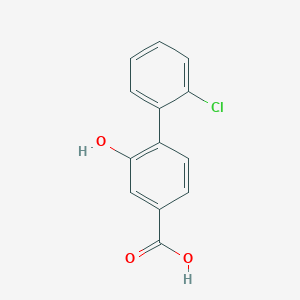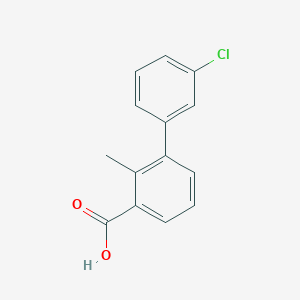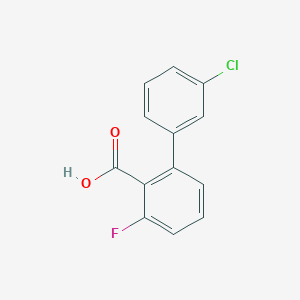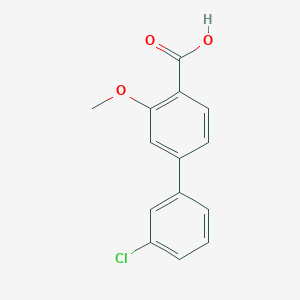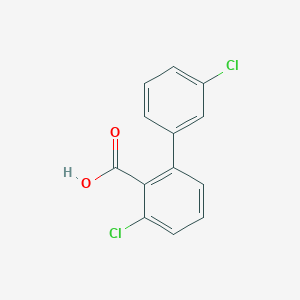
3-(3-Chlorophenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-5-hydroxybenzoic acid (or 3-CPA) is a widely used compound in scientific research, due to its ability to interact with various biological systems. It is an aromatic compound derived from the hydrolysis of the phenyl ester of 3-chlorophenol, and is a white crystalline solid. 3-CPA has been used in a range of studies, including those related to the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments.
Applications De Recherche Scientifique
3-CPA has been used in a range of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments. In particular, 3-CPA has been used in the synthesis of various drugs, including antibiotics, antifungals, and anti-inflammatory agents. 3-CPA has also been used in studies related to the development of new therapeutic agents, and in the study of various biochemical and physiological effects.
Mécanisme D'action
3-CPA is known to interact with various biological systems, including enzymes, proteins, and DNA. It is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450, and to interact with proteins in the cell membrane, resulting in the inhibition of certain cellular processes. 3-CPA is also known to interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
3-CPA has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450, and to interact with proteins in the cell membrane, resulting in the inhibition of certain cellular processes. 3-CPA has also been found to interact with DNA, resulting in the inhibition of gene expression. In addition, 3-CPA has been found to have anti-inflammatory and anti-bacterial properties, and to have an inhibitory effect on the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-CPA in laboratory experiments is its high purity. The compound is available in a 95% pure form, which makes it ideal for use in a range of experiments. Additionally, 3-CPA is relatively inexpensive and easy to obtain. However, one of the main limitations of using 3-CPA in laboratory experiments is its potential toxicity. The compound has been found to be toxic to certain types of cells, and should be handled with caution.
Orientations Futures
Due to its ability to interact with various biological systems, 3-CPA has the potential to be used in a range of future applications. For example, it could be used in the development of new therapeutic agents, or in the study of biochemical and physiological effects. Additionally, 3-CPA could be used in the development of laboratory experiments, and in the synthesis of pharmaceuticals. Finally, 3-CPA could be used in the study of gene expression, and in the development of drugs with anti-inflammatory and anti-bacterial properties.
Méthodes De Synthèse
3-CPA can be synthesized through the hydrolysis of the phenyl ester of 3-chlorophenol. This reaction requires the use of an acid catalyst, such as sulfuric acid, and heat. The reaction is typically carried out at temperatures ranging from 70-90°C. The reaction produces 3-CPA in a yield of approximately 95%.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAKRAPNOAIYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689552 |
Source


|
| Record name | 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258613-67-0 |
Source


|
| Record name | 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





